molecular formula C13H11NO4S2 B5746264 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid

3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid

Cat. No. B5746264
M. Wt: 309.4 g/mol
InChI Key: YEDJYLSAYFEXFD-VOTSOKGWSA-N
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Description

3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid, also known as TSAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TSAPA is a synthetic molecule that was first synthesized in 2009 by a team of researchers at the University of Texas at Austin. Since then, TSAPA has been the focus of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid is not fully understood, but it is believed to involve the interaction of the molecule with specific biomolecules, such as proteins and nucleic acids. 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has been shown to selectively bind to certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid is its excellent fluorescence properties, which make it a valuable tool for the study of biological systems. However, 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid also has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for research involving 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid. One area of interest is the development of new synthetic methods for the production of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid and related compounds. Another area of research involves the development of new applications for 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid, such as its use in the study of cellular signaling pathways. Additionally, there is interest in the development of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid-based biosensors for the detection of biomolecules in complex biological samples.
In conclusion, 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid is a synthetic molecule that has been extensively studied for its potential applications in scientific research. 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has been shown to have excellent fluorescence properties, making it a valuable tool for the study of biological systems. Further research is needed to fully understand the mechanism of action of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid involves several steps, including the preparation of the starting materials and the reaction conditions required to form the final product. The synthesis of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid typically involves the reaction of 2-thiophenesulfonyl chloride with 3-aminophenylacrylic acid in the presence of a base, such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires careful control of temperature and reaction time to achieve high yields of the final product.

Scientific Research Applications

3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. 3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid has been shown to exhibit excellent fluorescence properties, making it a valuable tool for the study of biological systems.

properties

IUPAC Name

(E)-3-[3-(thiophen-2-ylsulfonylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c15-12(16)7-6-10-3-1-4-11(9-10)14-20(17,18)13-5-2-8-19-13/h1-9,14H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDJYLSAYFEXFD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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